3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine
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Overview
Description
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrazole and pyrrolidine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-2-pyrrolidinyl)pyridine: Known for its use in nicotine research.
2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Used in electronic cigarette products.
Uniqueness
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of pyridine, pyrazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[1-(pyrrolidin-2-ylmethyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16N4/c1-3-11(9-14-6-1)13-5-8-17(16-13)10-12-4-2-7-15-12/h1,3,5-6,8-9,12,15H,2,4,7,10H2 |
InChI Key |
XOPZDUFJKLUVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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